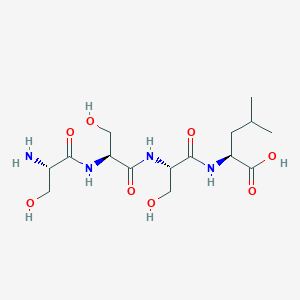
L-Seryl-L-seryl-L-seryl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Seryl-L-seryl-L-seryl-L-leucine: is a tetrapeptide composed of three serine residues and one leucine residue. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-seryl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection steps: After each coupling, the protecting group on the amino acid is removed to allow the next amino acid to attach.
Cleavage from the resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, and they may involve automated synthesizers to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
L-Seryl-L-seryl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of protecting groups and specific coupling reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while substitution reactions can yield peptide analogs with different amino acid sequences.
Aplicaciones Científicas De Investigación
L-Seryl-L-seryl-L-seryl-L-leucine has various scientific research applications, including:
Chemistry: Studying the peptide’s chemical properties and reactions.
Biology: Investigating its role in biological processes and interactions with proteins and enzymes.
Medicine: Exploring its potential therapeutic effects and applications in drug development.
Industry: Utilizing the peptide in the development of new materials and biotechnological applications.
Mecanismo De Acción
The mechanism of action of L-Seryl-L-seryl-L-seryl-L-leucine involves its interaction with specific molecular targets and pathways. The serine residues can participate in hydrogen bonding and other interactions with proteins and enzymes, while the leucine residue can contribute to hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
L-Seryl-L-isoleucine: A dipeptide with similar properties but fewer serine residues.
L-Seryl-L-valyl-L-prolyl-L-isoleucine: A tetrapeptide with different amino acid composition.
L-Leucine, L-seryl-L-methionyl-L-seryl-L-isoleucyl-L-alanyl-L-arginyl: A more complex peptide with additional amino acids.
Uniqueness
L-Seryl-L-seryl-L-seryl-L-leucine is unique due to its specific sequence of three serine residues followed by a leucine residue
Propiedades
Número CAS |
832731-09-6 |
|---|---|
Fórmula molecular |
C15H28N4O8 |
Peso molecular |
392.40 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H28N4O8/c1-7(2)3-9(15(26)27)17-13(24)11(6-22)19-14(25)10(5-21)18-12(23)8(16)4-20/h7-11,20-22H,3-6,16H2,1-2H3,(H,17,24)(H,18,23)(H,19,25)(H,26,27)/t8-,9-,10-,11-/m0/s1 |
Clave InChI |
DYQMUSWANNLLMU-NAKRPEOUSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-[(Methoxycarbonyl)amino]-4-oxo-4-propoxybutanoate](/img/structure/B14208329.png)
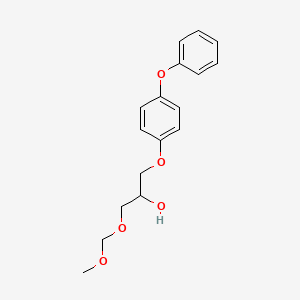
![N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B14208349.png)
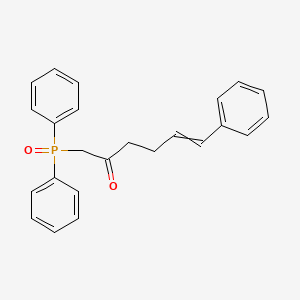
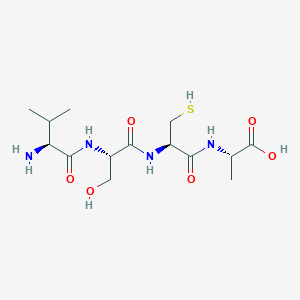
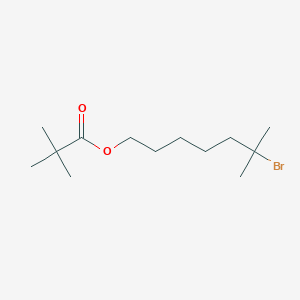
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
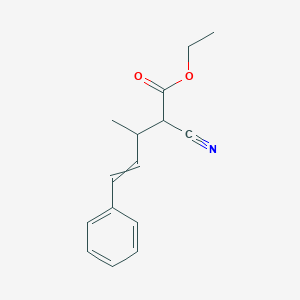
![Ethyl [(R)-diphenylmethanesulfinyl]acetate](/img/structure/B14208399.png)
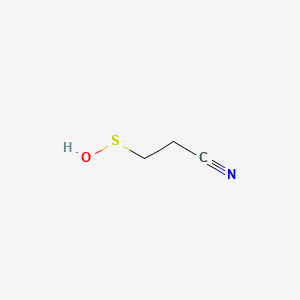
![N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine](/img/structure/B14208416.png)
